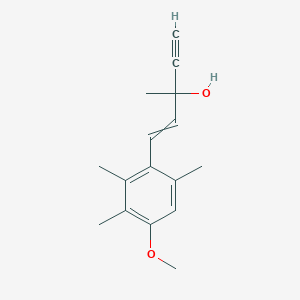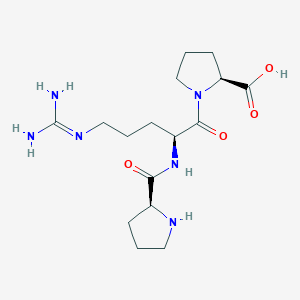![molecular formula C6H9NO2S B14630123 1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione CAS No. 54959-59-0](/img/structure/B14630123.png)
1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylthiomethylsuccinimide is an organic compound that belongs to the class of succinimides Succinimides are characterized by a four-membered ring structure containing two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methylthiomethylsuccinimide typically involves the reaction of succinimide with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the succinimide attacks the carbon atom of the methylthiomethyl chloride, resulting in the formation of N-methylthiomethylsuccinimide.
Industrial Production Methods
Industrial production of N-methylthiomethylsuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylthiomethylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methylthiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted succinimides depending on the nucleophile used.
Applications De Recherche Scientifique
N-methylthiomethylsuccinimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methylthiomethylsuccinimide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylsuccinimide: Lacks the methylthiomethyl group, resulting in different chemical properties.
N-ethylthiomethylsuccinimide: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
N-methylthiomethylglutarimide: Similar structure but with a five-membered ring, affecting its chemical behavior.
Uniqueness
N-methylthiomethylsuccinimide is unique due to the presence of the methylthiomethyl group, which imparts distinct chemical properties and potential applications. This functional group enhances the compound’s reactivity and allows for diverse chemical transformations.
Propriétés
Numéro CAS |
54959-59-0 |
|---|---|
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
1-(methylsulfanylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2S/c1-10-4-7-5(8)2-3-6(7)9/h2-4H2,1H3 |
Clé InChI |
LEFGBJAFKFGHIU-UHFFFAOYSA-N |
SMILES canonique |
CSCN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


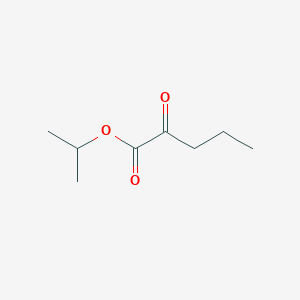

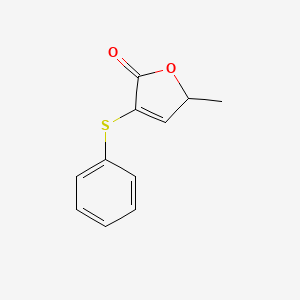
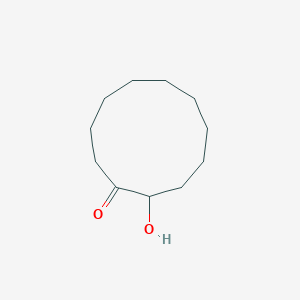
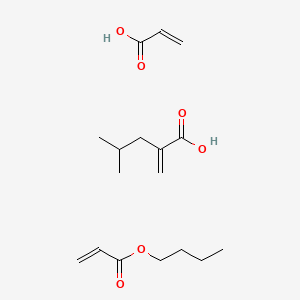
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
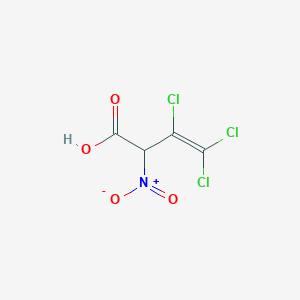
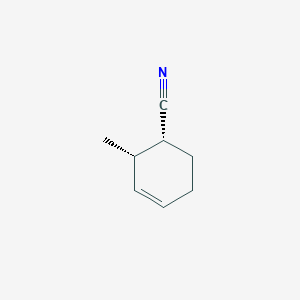
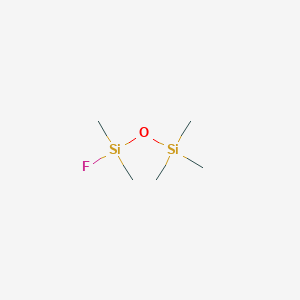
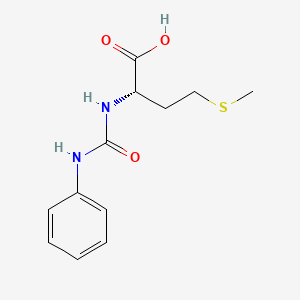
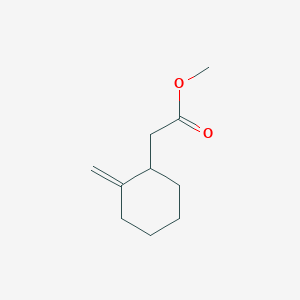
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
